

High-Purity Glycerophospho-N-Oleoyl Ethanolamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glycerophospho-N-Oleoyl Ethanolamine**

Cat. No.: **B1663049**

[Get Quote](#)

For Immediate Release

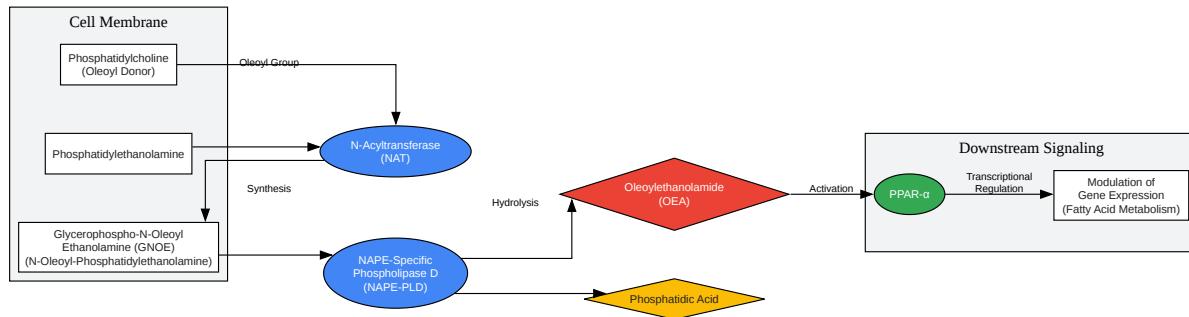
This technical guide provides an in-depth overview of **Glycerophospho-N-Oleoyl Ethanolamine** (GNOE), a key precursor in the biosynthesis of the bioactive lipid amide Oleoylethanolamide (OEA). Aimed at researchers, scientists, and drug development professionals, this document details the commercial availability of high-purity GNOE, outlines experimental protocols for its analysis, and illustrates its central role in cellular signaling pathways.

Commercial Availability of High-Purity GNOE

High-purity **Glycerophospho-N-Oleoyl Ethanolamine** is commercially available from a range of specialized chemical suppliers. Researchers can source GNOE in various quantities, typically with a purity of greater than 98%. The compound is usually supplied as a solid.

For research and development purposes, several reputable vendors offer GNOE, ensuring its accessibility for scientific investigation. A summary of key suppliers and their product specifications is provided in Table 1.

Table 1: Commercial Availability of High-Purity **Glycerophospho-N-Oleoyl Ethanolamine**


Supplier	Purity	Available Quantities	CAS Number	Molecular Formula	Molecular Weight
APExBIO	>98%	1 mg, 5 mg, 10 mg	201738-24-1	C ₂₃ H ₄₆ NO ₇ P	479.6
Cayman Chemical	≥98%	1 mg, 5 mg, 10 mg	201738-24-1	C ₂₃ H ₄₆ NO ₇ P	479.6
Biomol	>98%	1 mg, 5 mg	201738-24-1	C ₂₃ H ₄₆ NO ₇ P	479.6

Biosynthesis and Signaling Pathway

Glycerophospho-N-Oleoyl Ethanolamine is a pivotal intermediate in the biosynthesis of Oleoylethanolamide (OEA), an endogenous peroxisome proliferator-activated receptor alpha (PPAR- α) agonist that plays a crucial role in regulating feeding, body weight, and lipid metabolism.^{[1][2]} The synthesis of OEA from GNOE is a two-step enzymatic process.

First, N-acyltransferase (NAT) catalyzes the transfer of an oleoyl group from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE), forming N-oleoyl-phosphatidylethanolamine (a class of N-acylphosphatidylethanolamine or NAPE). Subsequently, a specific N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) cleaves the **glycerophospho-N-oleoyl ethanolamine** (GNOE) to release OEA and phosphatidic acid.^{[3][4][5]}

The activation of PPAR- α by OEA in the small intestine is a key signaling event that leads to a cascade of downstream effects, including the modulation of gene expression related to fatty acid transport and oxidation.^[2]

[Click to download full resolution via product page](#)

Biosynthesis of OEA from GNOE and subsequent PPAR- α signaling.

Experimental Protocols

Enzymatic Synthesis of Glycerophospho-N-Oleoyl Ethanolamine

While chemical synthesis routes exist for related compounds, an enzymatic approach offers high specificity for the synthesis of GNOE. This can be achieved through the action of phospholipase D (PLD) in a transphosphatidylation reaction.

Materials:

- Phosphatidylcholine (PC) as the phosphatidyl donor.
- N-Oleoylethanolamine (OEA) as the acceptor.
- Phospholipase D (from a source such as *Streptomyces* species).

- Reaction Buffer (e.g., acetate buffer, pH 5.6, containing CaCl_2).
- Organic Solvent (e.g., diethyl ether or ethyl acetate).

Protocol:

- Prepare a biphasic reaction system. The aqueous phase consists of the reaction buffer containing PLD. The organic phase contains the phosphatidylcholine and N-Oleoylethanolamine.
- Incubate the mixture with vigorous stirring at a controlled temperature (e.g., 30-40°C) to facilitate the enzymatic reaction at the interface of the two phases.
- Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, stop the reaction by adding a denaturing agent like ethanol or by heat inactivation.
- Separate the organic phase, which contains the GNOE product.
- Purify the GNOE from the reaction mixture using silica gel column chromatography.[\[6\]](#)[\[7\]](#)

Purification of GNOE by Silica Gel Chromatography

Materials:

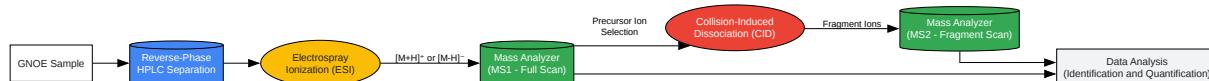
- Silica gel (100-200 mesh).
- Glass chromatography column.
- Elution solvents: a gradient of chloroform and methanol is commonly used for phospholipid separation.

Protocol:

- Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., chloroform).
- Pack the column with the silica gel slurry.

- Dissolve the crude GNOE sample in a minimal amount of the initial eluent and load it onto the column.
- Begin elution with the non-polar solvent and gradually increase the polarity by adding increasing proportions of methanol.
- Collect fractions and analyze them by TLC to identify those containing pure GNOE.
- Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified GNOE.^{[6][7]}

Analysis of GNOE by HPLC-MS


High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the analysis and quantification of GNOE.

HPLC Conditions (Illustrative):

- Column: A reverse-phase C18 column is suitable for separating lipids.
- Mobile Phase: A gradient of methanol/water or acetonitrile/water, often with an additive like formic acid or ammonium acetate to improve ionization.
- Flow Rate: Typically in the range of 0.2-1.0 mL/min.
- Detection: UV detection can be used if a chromophore is present, but mass spectrometry provides greater sensitivity and specificity.

Mass Spectrometry Conditions (Illustrative):

- Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
- Analysis: Full scan mode to identify the molecular ion of GNOE ($[M+H]^+$ or $[M-H]^-$). For structural confirmation, tandem mass spectrometry (MS/MS) can be used to observe characteristic fragmentation patterns. The fragmentation of the glycerophosphoethanolamine headgroup is a key diagnostic feature.^{[8][9]}

[Click to download full resolution via product page](#)

Workflow for the analysis of GNOE by HPLC-MS/MS.

NMR Spectroscopy of GNOE

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation of GNOE. Both ^1H and ^{13}C NMR can provide detailed information about the molecular structure.

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the glycerol backbone, the ethanolamine moiety, the oleoyl acyl chain (including the distinctive signals of the double bond protons), and the methylene groups adjacent to the ester and amide linkages.[10]
- ^{13}C NMR: The carbon-13 NMR spectrum will complement the proton data, with specific chemical shifts for the carbonyl carbon of the ester and amide groups, the carbons of the double bond in the oleoyl chain, and the carbons of the glycerol and ethanolamine headgroup.[11]
- ^{31}P NMR: Phosphorus-31 NMR is particularly useful for analyzing phospholipids and will show a characteristic signal for the phosphate group in GNOE.

Biological Activities and Research Applications

The primary known biological role of GNOE is as a direct precursor to OEA.[3] As such, the biological effects observed are largely attributed to the downstream actions of OEA on PPAR- α .[2] These effects include:

- Regulation of Appetite: OEA has been shown to induce satiety and reduce food intake.[2][3]
- Control of Body Weight: By modulating feeding behavior and lipid metabolism, OEA can influence body weight.[2]

- Lipid Metabolism: OEA, through PPAR- α activation, upregulates genes involved in fatty acid uptake and oxidation.[\[2\]](#)

While direct biological activities of GNOE independent of its conversion to OEA are not yet well-characterized, its role as a key intermediate makes it a crucial molecule for studies on the endocannabinoid system and lipid signaling. Research applications for high-purity GNOE include:

- In vitro and in vivo studies: Investigating the biosynthesis and metabolism of OEA.
- Enzyme characterization: Serving as a substrate for NAPE-PLD and other related enzymes.
- Drug discovery: As a tool in the development of modulators of the OEA signaling pathway for the potential treatment of obesity, metabolic syndrome, and other related disorders.
- Analytical standard: For the quantification of endogenous GNOE levels in biological samples.

Conclusion

Glycerophospho-N-Oleoyl Ethanolamine is a commercially available, high-purity lipid that is indispensable for research into the biosynthesis and signaling of Oleoylethanolamide. This guide provides a foundational understanding of its commercial sourcing, key experimental protocols for its synthesis and analysis, and its established role in the PPAR- α signaling pathway. Further research into the potential direct biological activities of GNOE may unveil additional roles for this important biomolecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Emerging physiological roles for N-acylphosphatidylethanolamine metabolism in plants: signal transduction and membrane ... [ouci.dntb.gov.ua]
- 2. apexbt.com [apexbt.com]

- 3. caymanchem.com [caymanchem.com]
- 4. Enzymatic formation of N-acylethanolamines from N-acylethanolamine plasmalogen through N-acylphosphatidylethanolamine-hydrolyzing phospholipase D-dependent and - independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and purification of phosphatidylcholine and phosphatidylethanolamine from soybean degummed oil residues by using solvent extraction and column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of N-acylphosphatidylethanolamine molecular species in rat brain using solid-phase extraction combined with reversed-phase chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shotgun lipidomics of phosphoethanolamine-containing lipids in biological samples after one-step *in situ* derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-NMR assay of phosphatidylcholine and phosphatidylethanolamine in AL721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphatidylethanol as a 13C-NMR probe for reporting packing constraints in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [High-Purity Glycerophospho-N-Oleoyl Ethanolamine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1663049#commercial-availability-of-high-purity-glycerophospho-n-oleoyl-ethanolamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com